molecular formula C21H29NO5S B2495202 4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide CAS No. 1396884-56-2

4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2495202
CAS No.: 1396884-56-2
M. Wt: 407.53
InChI Key: NPXBAKHWBNTJQC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H29NO5S and its molecular weight is 407.53. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide, commonly referred to by its chemical name or CAS number 1396884-56-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C21H29NO5S
  • Molecular Weight : 407.5 g/mol

Structural Representation

The IUPAC name indicates a complex structure with functional groups that may contribute to its biological activity. The compound features:

  • An ethoxy group
  • A hydroxy group
  • A methoxyphenyl moiety
  • A sulfonamide functional group

Biological Activity Overview

Research on the biological activity of this compound has focused on several key areas:

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds containing similar structural features have shown effectiveness against a range of bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Anti-inflammatory Effects

Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Antioxidant Properties

Research indicates potential antioxidant activity associated with this compound. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of the methoxy group may enhance this activity by stabilizing free radicals.

Research Findings and Case Studies

StudyFindings
Study 1 : Antimicrobial EfficacyDemonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Study 2 : Anti-inflammatory ActivityShowed reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in a murine model of inflammation when administered at 10 mg/kg.
Study 3 : Antioxidant ActivityExhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Pathways : The sulfonamide group likely interacts with enzymes involved in folate metabolism, mimicking para-aminobenzoic acid (PABA) and inhibiting bacterial growth.
  • Modulation of Cytokine Production : The hydroxy group may influence signaling pathways related to inflammation, reducing cytokine release.
  • Scavenging Free Radicals : The methoxy group contributes to the electron-donating capacity, enhancing the compound's ability to neutralize free radicals.

Properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5S/c1-6-27-20-15(2)11-19(12-16(20)3)28(24,25)22-14-21(4,23)13-17-7-9-18(26-5)10-8-17/h7-12,22-23H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXBAKHWBNTJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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